

Chemical properties and structure of (2,5-Dimethoxyphenyl)thiourea

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Compound of Interest

Compound Name: (2,5-Dimethoxyphenyl)thiourea

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(2,5-Dimethoxyphenyl)thiourea: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

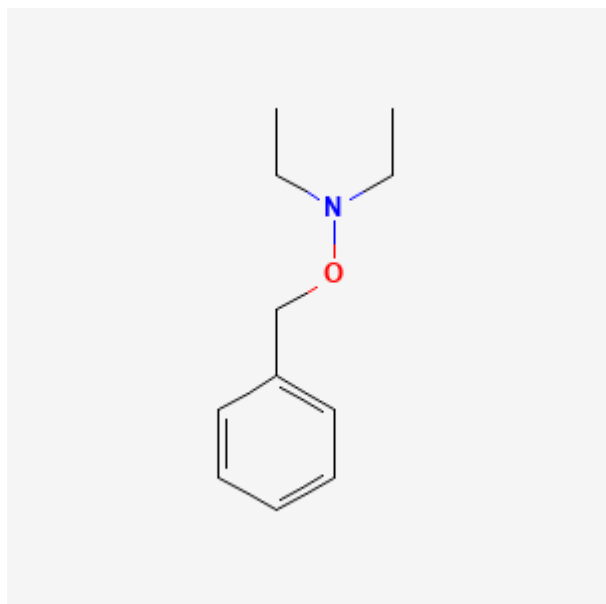
(2,5-Dimethoxyphenyl)thiourea is a synthetic organosulfur compound belonging to the thiourea class of molecules. While specific research on this particular derivative is limited, the thiourea scaffold is of significant interest in medicinal chemistry due to its diverse range of biological activities. This technical guide provides a detailed overview of the known chemical properties, a putative synthesis protocol, and an exploration of potential biological activities based on related compounds. The information is presented to support further research and drug development efforts centered on this molecule.

Chemical Properties and Structure

(2,5-Dimethoxyphenyl)thiourea, with the CAS Number 67617-98-5, possesses a molecular formula of $C_9H_{12}N_2O_2S$ and a molecular weight of 212.27 g/mol. Its structure features a thiourea core linked to a 2,5-dimethoxyphenyl group.

Chemical Structure

The chemical structure of (2,5-Dimethoxyphenyl)thiourea is depicted below:



Systematic Name: N-(2,5-dimethoxyphenyl)thiourea

Physicochemical Properties

A summary of the key physicochemical properties is presented in Table 1.

Property	Value	Reference
Molecular Formula	C9H12N2O2S	N/A
Molecular Weight	212.27 g/mol	N/A
CAS Number	67617-98-5	N/A
Melting Point	160-162 °C	[1]
Physical Form	Powder	[1]
Solubility	Data not available. Likely soluble in organic solvents like DMSO, DMF, and alcohols.	N/A

Synthesis

While a specific, detailed experimental protocol for the synthesis of **(2,5-Dimethoxyphenyl)thiourea** is not readily available in published literature, a general and

reliable method for the synthesis of N-aryl thioureas can be adapted. The most common approach involves the reaction of the corresponding aniline with a source of thiocyanate.

Proposed Experimental Protocol: Synthesis from 2,5-Dimethoxyaniline

This protocol is based on established methods for thiourea synthesis.

Materials:

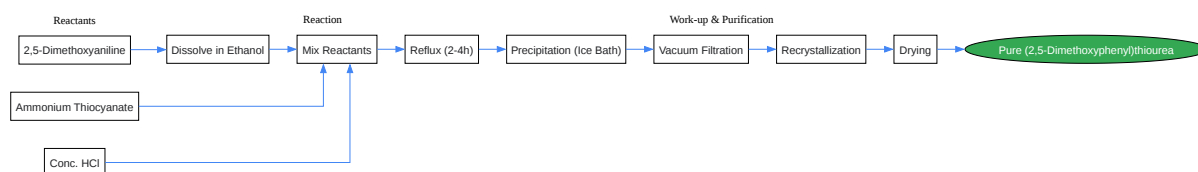
- 2,5-Dimethoxyaniline
- Ammonium thiocyanate
- Concentrated Hydrochloric Acid
- Ethanol
- Water

Procedure:

- In a round-bottom flask, dissolve 2,5-dimethoxyaniline (1 equivalent) in a minimal amount of ethanol.
- To this solution, add a solution of ammonium thiocyanate (1.1 equivalents) in water.
- Slowly add concentrated hydrochloric acid (2 equivalents) to the mixture while stirring.
- Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- After completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.
- Collect the solid product by vacuum filtration and wash with cold water.

- Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure **(2,5-Dimethoxyphenyl)thiourea**.
- Dry the purified product under vacuum.

Logical Workflow for Synthesis



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Caption: Proposed workflow for the synthesis of **(2,5-Dimethoxyphenyl)thiourea**.

Spectroscopic Characterization (Predicted)

Specific spectral data for **(2,5-Dimethoxyphenyl)thiourea** is not available. However, based on its structure and data from analogous compounds, the following characteristic signals can be predicted.

¹H NMR Spectroscopy

- Aromatic Protons: Signals corresponding to the three protons on the dimethoxyphenyl ring are expected in the aromatic region (δ 6.5-8.0 ppm).

- Methoxy Protons: Two singlets, each integrating to 3 protons, for the two methoxy groups (-OCH₃) are expected around δ 3.8-4.0 ppm.
- Amine Protons: Broad singlets for the N-H protons of the thiourea group are expected. Their chemical shift can vary and they may be exchangeable with D₂O.

¹³C NMR Spectroscopy

- Thiocarbonyl Carbon: A characteristic signal for the C=S carbon is expected in the downfield region of the spectrum, typically around δ 180-190 ppm.
- Aromatic Carbons: Signals for the six carbons of the benzene ring are expected in the range of δ 110-160 ppm. The carbons attached to the methoxy groups will be the most downfield.
- Methoxy Carbons: Signals for the two methoxy group carbons are expected around δ 55-60 ppm.

FTIR Spectroscopy

- N-H Stretching: Broad absorption bands in the region of 3100-3400 cm⁻¹ corresponding to the N-H stretching vibrations of the thiourea moiety.
- C-H Stretching: Aromatic and aliphatic C-H stretching vibrations are expected around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.
- C=S Stretching: A characteristic absorption band for the thiocarbonyl group is expected in the region of 1000-1250 cm⁻¹.
- C-N Stretching: Vibrations corresponding to C-N bonds are expected in the region of 1200-1400 cm⁻¹.
- C-O Stretching: Asymmetric and symmetric C-O-C stretching of the methoxy groups will appear as strong bands around 1250 cm⁻¹ and 1030 cm⁻¹.

Potential Biological Activities and Signaling Pathways

Direct experimental evidence for the biological activity of **(2,5-Dimethoxyphenyl)thiourea** is lacking. However, the broader class of thiourea derivatives exhibits a wide range of pharmacological effects. Furthermore, the presence of the 2,5-dimethoxyphenyl moiety in other bioactive molecules provides clues to its potential applications.

Potential as an Anti-HIV Agent

A structurally related compound, N-[2-(2,5-dimethoxyphenylethyl)]-N'-[2-(5-bromopyridyl)]-thiourea (PHI-236), is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) of HIV-1. This suggests that **(2,5-Dimethoxyphenyl)thiourea** could potentially exhibit similar activity by binding to the allosteric site of the reverse transcriptase enzyme, thereby inhibiting its function and preventing viral replication.

Caption: Putative mechanism of action as an HIV reverse transcriptase inhibitor.

Potential Antimicrobial and Antifungal Activity

Thiourea derivatives are well-documented for their antimicrobial and antifungal properties. The mechanism of action is often attributed to the disruption of cellular processes in microorganisms. **(2,5-Dimethoxyphenyl)thiourea** should be investigated for its efficacy against a panel of pathogenic bacteria and fungi.

Potential Enzyme Inhibition

Various thiourea derivatives have been shown to inhibit enzymes such as urease, carbonic anhydrase, and various proteases. The presence of the dimethoxy-substituted phenyl ring may confer specific binding properties, making it a candidate for screening against a range of enzymatic targets relevant to different diseases.

Experimental Protocols for Biological Evaluation

The following are standard protocols that can be employed to investigate the potential biological activities of **(2,5-Dimethoxyphenyl)thiourea**.

In Vitro Anti-HIV Reverse Transcriptase Assay

Objective: To determine the inhibitory activity of **(2,5-Dimethoxyphenyl)thiourea** against HIV-1 reverse transcriptase.

Methodology:

- Utilize a commercially available HIV-1 RT inhibitor screening kit.
- Prepare a series of dilutions of the test compound in an appropriate solvent (e.g., DMSO).
- In a 96-well plate, combine the HIV-1 RT enzyme, a suitable template/primer (e.g., poly(A)/oligo(dT)), and the test compound at various concentrations.
- Initiate the reaction by adding a mixture of deoxynucleotide triphosphates (dNTPs), including a labeled dNTP (e.g., DIG-dUTP or BrdUTP).
- Incubate the plate at 37 °C for 1 hour.
- Stop the reaction and detect the amount of newly synthesized DNA using an antibody-based colorimetric or chemiluminescent method.
- Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: To determine the minimum inhibitory concentration (MIC) of **(2,5-Dimethoxyphenyl)thiourea** against various bacterial and fungal strains.

Methodology:

- Prepare a stock solution of the test compound in DMSO.
- In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).
- Prepare a standardized inoculum of the test microorganism (e.g., 5×10^5 CFU/mL).
- Add the microbial inoculum to each well.
- Include positive (microorganism with no compound) and negative (broth only) controls.

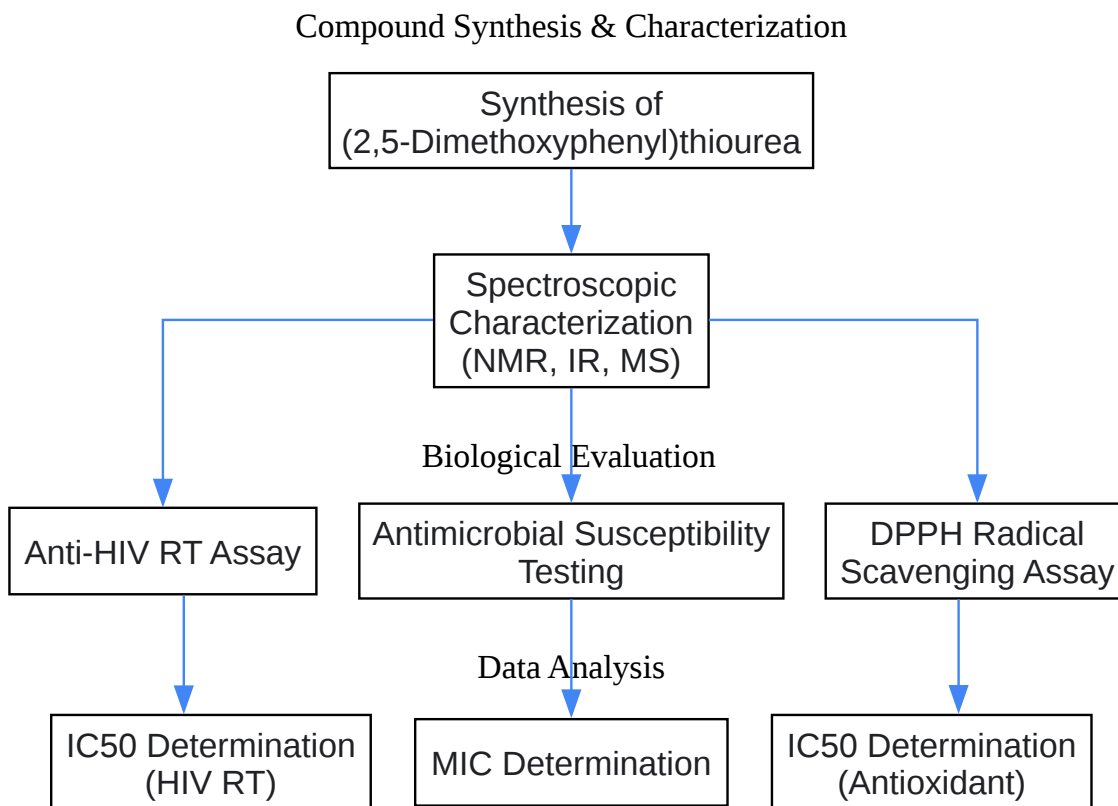
- Incubate the plates at 37 °C for 18-24 hours (for bacteria) or at 35 °C for 24-48 hours (for fungi).
- The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

DPPH Radical Scavenging Assay (Antioxidant Activity)

Objective: To assess the free radical scavenging capacity of **(2,5-Dimethoxyphenyl)thiourea**.

Methodology:

- Prepare a stock solution of the test compound in methanol or ethanol.
- Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in the same solvent.
- In a 96-well plate, add different concentrations of the test compound to the DPPH solution.
- Incubate the plate in the dark at room temperature for 30 minutes.
- Measure the absorbance at 517 nm using a microplate reader.
- Ascorbic acid or a similar known antioxidant should be used as a positive control.
- Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.



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